molecular formula C16H19NO2 B4876759 N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-3-furamide

N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-3-furamide

Cat. No.: B4876759
M. Wt: 257.33 g/mol
InChI Key: KKMMRGIJBGGSLJ-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-3-furamide, commonly known as DMPEF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of DMPEF is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. DMPEF has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMPEF has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce oxidative stress, and modulate the activity of certain enzymes involved in the regulation of neurotransmitters. Additionally, DMPEF has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

DMPEF has several advantages for lab experiments, including its stability and ease of synthesis. However, there are also some limitations to its use in lab experiments, including its relatively low potency and limited solubility in water.

Future Directions

There are several future directions for the study of DMPEF. One potential area of research is the development of more potent analogs of DMPEF that may have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of DMPEF and its potential applications in the treatment of neurological disorders. Finally, the development of new methods for the synthesis of DMPEF may also be an area of future research.

Scientific Research Applications

DMPEF has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. Additionally, DMPEF has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-10-5-6-14(11(2)9-10)12(3)17-16(18)15-7-8-19-13(15)4/h5-9,12H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMMRGIJBGGSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2=C(OC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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